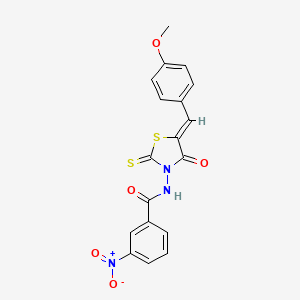![molecular formula C23H23FN2O3S B3004316 N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide CAS No. 451499-38-0](/img/structure/B3004316.png)
N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the specific compound is not directly reported in the provided papers, related compounds with similar structural motifs, such as substituted benzamides and fluorinated aromatic compounds, have been synthesized and evaluated for their biological activities and physical properties.
Synthesis Analysis
The synthesis of related benzamide compounds involves strategic intermediate steps and the use of specific reagents and conditions. For instance, the synthesis of different substituted benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another study described the synthesis of a chloro- and fluoro-substituted benzamide, which involved X-ray single-crystal diffraction to determine its crystal structure . Additionally, a microwave-assisted Fries rearrangement was employed for the synthesis of a fluorinated benzamide under catalyst- and solvent-free conditions . These methods highlight the diverse synthetic routes that can be employed to create benzamide derivatives, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined, revealing its monoclinic space group and specific unit cell parameters . Another study reported the crystal structure of a degradation product of a benzothiadiazine dioxide, which was stabilized by intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions . These findings suggest that similar structural analyses could be applied to "N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide" to understand its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents and functional groups. The studies reviewed do not directly address the chemical reactions of the specific compound , but they do provide insights into the reactivity patterns of similar molecules. For instance, the inhibitory potential of benzamide derivatives against various enzymes was evaluated, indicating their potential to bind nucleotide protein targets . The Fries rearrangement used to synthesize a fluorinated benzamide also exemplifies the type of chemical transformations that such compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystallographic data provided in the studies offer valuable information about the density and molecular weight of these compounds . Additionally, the biological evaluation of these compounds, such as their inhibitory effects on enzymes, provides insights into their potential as bioactive molecules .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given the presence of multiple functional groups, it could be of interest in various fields, including medicinal chemistry, materials science, and chemical synthesis .
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-5-8-18(9-6-15)14-25-30(28,29)19-10-11-21(24)20(13-19)23(27)26-22-12-16(2)4-7-17(22)3/h4-13,25H,14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWMBHZYMIONQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3004239.png)
![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

